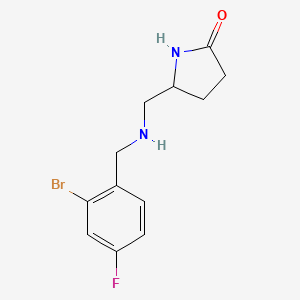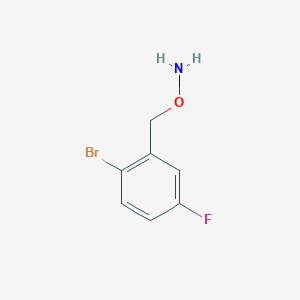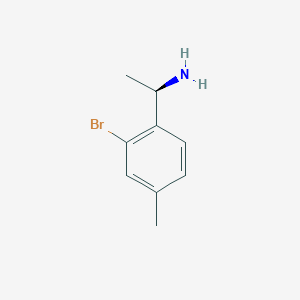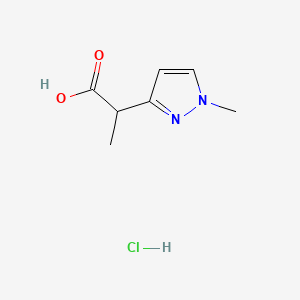
2-(1-methyl-1H-pyrazol-3-yl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methyl-1H-pyrazol-3-yl)propanoic acid hydrochloride is a heterocyclic compound that features a pyrazole ringIt is known for its unique structure and properties, which make it a valuable building block in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-3-yl)propanoic acid hydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with a suitable propanoic acid derivative. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-pyrazol-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-(1-methyl-1H-pyrazol-3-yl)propanoic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazol-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(1-methyl-1H-pyrazol-3-yl)propanoic acid hydrochloride include:
2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid: Another pyrazole derivative with similar structural features.
2-methyl-3-(1H-pyrazol-1-yl)propanoic acid: A related compound with a different substitution pattern on the pyrazole ring.
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. These unique features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H11ClN2O2 |
|---|---|
Molecular Weight |
190.63 g/mol |
IUPAC Name |
2-(1-methylpyrazol-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-5(7(10)11)6-3-4-9(2)8-6;/h3-5H,1-2H3,(H,10,11);1H |
InChI Key |
IWFSKRQJBDWPRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN(C=C1)C)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


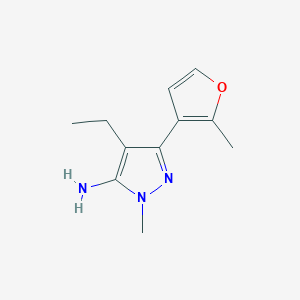
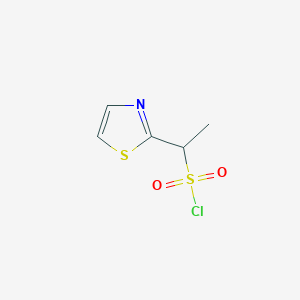
![(4aS,8aR)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B13540403.png)
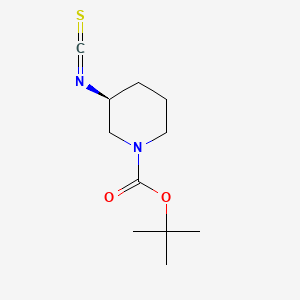

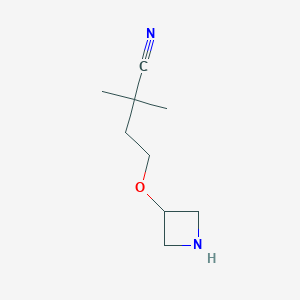
![2-(6-Bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B13540427.png)
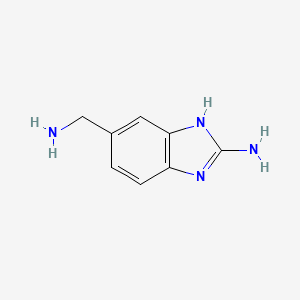
![Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B13540445.png)
![3-{[(1-Benzylpiperidin-4-yl)methyl]amino}propanenitrile](/img/structure/B13540450.png)
![1-(Hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B13540458.png)
